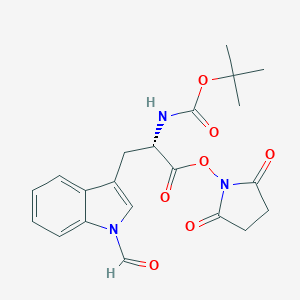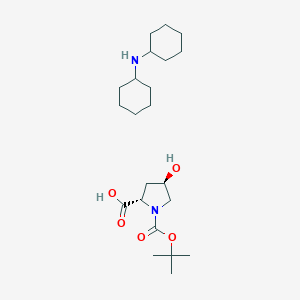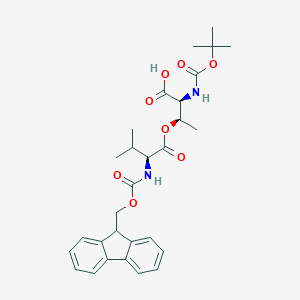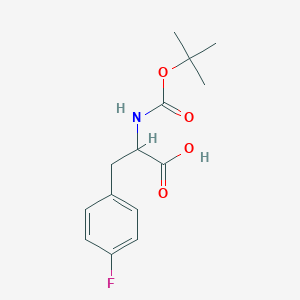
2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Vue d'ensemble
Description
“2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid” is a compound with the molecular formula C14H18FNO4 . It is a derivative of phenylalanine , an amino acid that has been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butoxycarbonyl (Boc) group attached to an amino group, which is connected to a 3-(4-fluorophenyl)propanoic acid . The presence of the Boc group makes this compound a Boc-protected amino acid, which are commonly used in peptide synthesis.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H18FNO4) and its classification as a phenylalanine derivative . Unfortunately, specific properties such as melting point, boiling point, and solubility were not found in the available resources.
Applications De Recherche Scientifique
Enantioselective Synthesis of Neuroexcitant Analogues : One application involves the enantioselective synthesis of both enantiomers of a neuroexcitant analogue, highlighting its potential in neuropharmacology (Pajouhesh et al., 2000).
Synthesis of Antimicrobial Compounds : Another study demonstrated its use in synthesizing new compounds with significant antimicrobial activities, emphasizing its role in medicinal chemistry (Pund et al., 2020).
Precursor for Radio Tracer Synthesis : It has been used in the metal-free synthesis of diaryliodonium salts, serving as a precursor for the synthesis of radiotracers in positron emission tomography (Pan-hon, 2015).
Intermediate in Biotin Synthesis : The compound has been synthesized as a key intermediate in the natural product Biotin, which plays a crucial role in the metabolic cycle of fatty acids, sugars, and amino acids (Qin et al., 2014).
Catalytic Tert-Butoxycarbonylation : It's also used in palladium-catalyzed tert-butoxycarbonylation processes, relevant in the production of fluorinated alpha-amino acids (Amii et al., 2000).
Preparation of Beta-Amino Acid Pharmacophore : The compound is used in asymmetric hydrogenation processes to prepare beta-amino acid pharmacophores, important in drug development (Kubryk & Hansen, 2006).
Efficient N-tert-Butoxycarbonylation of Amines : It plays a role in the N-tert-butoxycarbonylation of amines, a process important in peptide synthesis (Heydari et al., 2007).
Synthesis of Fluorescent Compounds : The compound is used in synthesizing fluorescent compounds, which could be useful in analytical chemistry and bioimaging (Memeo et al., 2014).
Metabolic Studies of Anaerobic Archaeon : It has been analyzed as a derivative in metabolic studies of an anaerobic archaeon, contributing to our understanding of extremophile biology (Rimbault et al., 1993).
Synthesis of Polyacetylenes : The compound is integral in synthesizing amino acid-based polyacetylenes, which have potential applications in materials science (Gao et al., 2003).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential uses as an ergogenic supplement, given its classification as a phenylalanine derivative . Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety profile.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSXRAUMLKRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373541 | |
| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid | |
CAS RN |
79561-25-4 | |
| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)
![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)
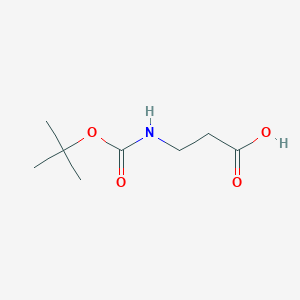
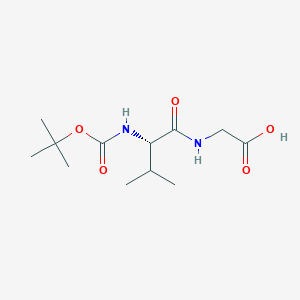
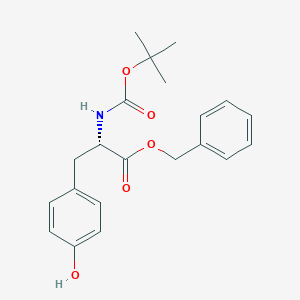
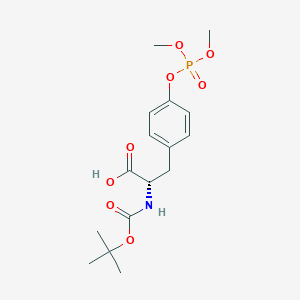
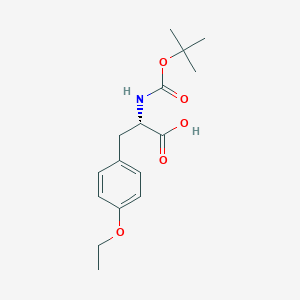
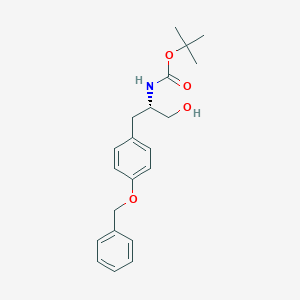
![[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester](/img/structure/B558043.png)
